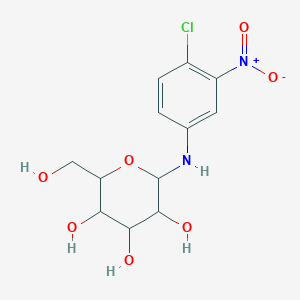![molecular formula C22H28O4 B5105045 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5105045.png)
4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, also known as ADMET, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. ADMET is a complex organic molecule that has a unique structure, making it an ideal candidate for various research studies.
Wirkmechanismus
The mechanism of action of 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease pathways. 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to inhibit the activity of various kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene can disrupt the signaling pathways that lead to the development and progression of various diseases.
Biochemical and Physiological Effects:
4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have anticancer, anti-inflammatory, and antidiabetic effects. In material science, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been used to develop materials with high strength, flexibility, and thermal stability. In polymer science, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been used to synthesize polymers with improved mechanical properties and biocompatibility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments is its unique structure, which allows for the synthesis of new materials and polymers with improved properties. Additionally, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have potential applications in the treatment of various diseases, making it a promising candidate for medicinal chemistry research. However, one of the limitations of using 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments is its complex synthesis method, which requires various reagents and conditions. Additionally, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene can be expensive to synthesize, making it difficult to scale up for industrial applications.
Zukünftige Richtungen
There are several future directions for 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene research, including the development of new synthesis methods, the investigation of its potential applications in drug delivery systems, and the exploration of its potential as a biomaterial. Additionally, further studies are needed to fully understand the mechanism of action of 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene and its potential applications in various scientific fields. Overall, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is a promising compound with significant potential for various research applications.
Synthesemethoden
The synthesis of 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene involves a multi-step process that requires various reagents and conditions. The most common method for synthesizing 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is through the use of palladium-catalyzed cross-coupling reactions. This method involves the reaction of a palladium catalyst with a halogenated aromatic compound and an allylboronate reagent. The reaction leads to the formation of 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, which can be purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been extensively studied in various scientific fields, including medicinal chemistry, material science, and polymer science. In medicinal chemistry, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In material science, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been used to develop new materials with unique properties, such as high strength and flexibility. In polymer science, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been used to synthesize new polymers with improved properties, such as thermal stability and mechanical strength.
Eigenschaften
IUPAC Name |
1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-5-6-19-8-10-21(22(16-19)23-4)26-14-12-24-11-13-25-20-9-7-17(2)18(3)15-20/h5,7-10,15-16H,1,6,11-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIPQMGHBAZFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCOC2=C(C=C(C=C2)CC=C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5104971.png)
![2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5104980.png)

![7-[(2,3-dimethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5104982.png)



![(2R*,6S*)-4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5105010.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B5105015.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride](/img/structure/B5105017.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5105031.png)
![2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5105039.png)
